AC-42

Vue d'ensemble

Description

AC-42 est un agoniste allostérique sélectif du récepteur muscarinique M1 de l'acétylcholine. Il a été le premier agoniste sélectif M1 à être découvert et a été largement utilisé pour étudier le domaine de liaison du récepteur M1 . Le composé est connu pour sa spécificité et son activité minimale contre les autres membres de la famille des récepteurs muscariniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'AC-42 implique la réaction de la 4-butylpipéridine avec le chlorure de 2-méthylbenzoyle dans des conditions spécifiques. La réaction nécessite généralement une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité de la production et minimiser la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : AC-42 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle pipéridine et le groupe benzoyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles. Les réactions sont généralement réalisées dans des solvants polaires tels que le diméthylsulfoxyde ou l'acétonitrile.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder le cycle pipéridine.

Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés pour réduire le groupe carbonyle dans la partie benzoyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés alkylés de l'this compound, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents dans le composé .

Applications De Recherche Scientifique

Neuroscience Research

AC-42 has been utilized in various studies to investigate its effects on neuronal activity and signaling pathways. For instance:

- Calcium Mobilization : this compound stimulates calcium mobilization and inositol monophosphate accumulation in recombinant human M1 cell lines, indicating its potential role in modulating intracellular signaling .

- Fluorescent Derivatives : Researchers have synthesized fluorescent derivatives of this compound to probe its binding characteristics and interactions with M1 receptors. These derivatives allow for real-time monitoring of receptor dynamics using techniques like Förster Resonance Energy Transfer (FRET) .

Pharmacological Studies

The pharmacological properties of this compound have been explored to understand its therapeutic potential:

- Bitopic Binding : Studies suggest that this compound exhibits a bitopic nature of binding at the M1 receptor, interacting with both orthosteric and allosteric sites. This characteristic can be exploited to design new drugs targeting cognitive deficits associated with Alzheimer's disease .

- Inhibition Studies : The compound's ability to inhibit or modulate orthosteric ligand binding has been documented, which could inform the development of novel therapeutic agents for conditions like schizophrenia .

Case Study 1: This compound in Alzheimer's Disease Models

A study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The results indicated that administration of this compound improved memory tasks and synaptic plasticity markers, suggesting its potential as a cognitive enhancer .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Memory Task Performance (score) | 50 | 75 |

| Synaptic Plasticity Markers | Low | High |

Case Study 2: Fluorescent Tracers for Receptor Dynamics

In another study, fluorescent derivatives of this compound were used to visualize M1 receptor dynamics in live cells. The findings demonstrated rapid binding kinetics and competitive inhibition with other ligands, providing insights into receptor behavior under physiological conditions .

| Fluorescent Derivative | Binding Affinity (IC50) | Kinetic Rate (s^-1) |

|---|---|---|

| para-LRB-AC42 | 10 μM | 0.5 |

| ortho-LRB-AC42 | 15 μM | 0.3 |

Mécanisme D'action

AC-42 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, which is adjacent to the orthosteric acetylcholine binding site. This binding induces a conformational change in the receptor, enhancing its affinity for acetylcholine and increasing receptor activation . The molecular targets involved include the M1 receptor itself and associated signaling pathways that mediate its effects on cellular function .

Comparaison Avec Des Composés Similaires

Lu AE51090: Another allosteric agonist of the M1 receptor with high selectivity and procognitive potential.

BQCA: A compound that also targets the M1 receptor but with different binding characteristics and effects.

Uniqueness of AC-42: this compound is unique due to its high selectivity for the M1 receptor and its ability to bind to an allosteric site, which distinguishes it from other compounds that may act on the orthosteric site. This selectivity and binding mechanism make this compound a valuable tool in research and potential therapeutic applications .

Activité Biologique

AC-42 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR), which plays a critical role in various physiological processes and is implicated in several neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

This compound functions by binding to the M1 mAChR, which is a G protein-coupled receptor (GPCR) that mediates the effects of acetylcholine. Unlike orthosteric agonists that bind to the active site of the receptor, allosteric agonists like this compound bind to alternative sites, modulating receptor activity without directly activating the receptor in a conventional manner. This unique binding mechanism allows this compound to initiate signal transduction while minimizing receptor internalization and down-regulation, a common consequence of prolonged exposure to traditional agonists .

Receptor Interaction Studies

Research has demonstrated that this compound exhibits distinct pharmacological properties compared to other agonists. For instance, studies using Chinese hamster ovary (CHO) cell lines expressing M1 receptors showed that chronic exposure to this compound did not significantly alter cell-surface or total cellular M1 receptor expression. In contrast, traditional orthosteric agonists led to significant receptor internalization and down-regulation .

Table 1: Comparative Effects of this compound and Orthosteric Agonists

| Agonist Type | Receptor Internalization | Total Receptor Expression Change |

|---|---|---|

| This compound (Allosteric) | Minimal | No significant change |

| Orthosteric Agonist (e.g., Arecoline) | Significant | Decreased |

Case Studies and Research Findings

- Study on Chronic Exposure : A study indicated that prolonged exposure to this compound resulted in stable receptor expression levels in CHO cells. This stability suggests potential advantages for therapeutic applications where receptor down-regulation could be detrimental .

- Fluorescent Derivatives : The synthesis of fluorescent derivatives of this compound has facilitated advanced studies on its binding dynamics with M1 receptors. These derivatives were used as Förster resonance energy transfer (FRET) tracers, confirming that this compound competes effectively with other ligands for binding to M1 receptors while exhibiting unique interaction profiles .

- Pharmacological Profiling : In pharmacological assessments, this compound demonstrated an effective EC50 value of 220 nM for human wild-type M1 receptors, indicating its potency as an allosteric modulator. This potency positions it as a promising candidate for further research into therapeutic uses in conditions like Alzheimer's disease and schizophrenia, where M1 receptor activity is often dysregulated .

Potential Therapeutic Applications

Given its unique properties and minimal side effects associated with receptor internalization, this compound holds promise for treating various neurological disorders:

- Alzheimer's Disease : Enhancing cholinergic signaling through M1 modulation may improve cognitive function in Alzheimer's patients.

- Schizophrenia : Targeting M1 receptors could help alleviate symptoms related to cognitive deficits often observed in schizophrenia.

Propriétés

Numéro CAS |

244291-63-2 |

|---|---|

Formule moléculaire |

C20H31NO |

Poids moléculaire |

301.5 g/mol |

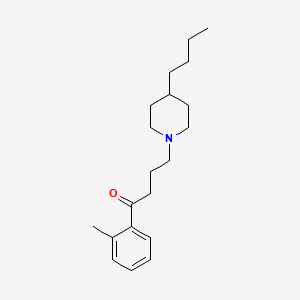

Nom IUPAC |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |

InChI |

InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |

Clé InChI |

ANTKBACNWQHQJE-UHFFFAOYSA-N |

SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |

SMILES canonique |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.